molecular formula C11H8N2O B12516631 1-Methoxyisoquinoline-6-carbonitrile

1-Methoxyisoquinoline-6-carbonitrile

Cat. No.: B12516631
M. Wt: 184.19 g/mol
InChI Key: WZYSOHVLFUIICM-UHFFFAOYSA-N
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Description

1-Methoxyisoquinoline-6-carbonitrile is a chemical compound with the molecular formula C11H8N2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxyisoquinoline-6-carbonitrile typically involves the reaction of isoquinoline derivatives with methoxy and nitrile groups. One common method involves the use of methoxy-substituted isoquinoline as a starting material, which is then subjected to nitrile formation reactions under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

1-Methoxyisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline oxides, while reduction can produce isoquinoline amines .

Scientific Research Applications

1-Methoxyisoquinoline-6-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxyisoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyisoquinoline-1-carbonitrile: Another isoquinoline derivative with similar structural features.

    Isoquinoline-6-carbonitrile: Lacks the methoxy group but shares the nitrile functionality.

    1-Methoxyisoquinoline: Similar structure but without the nitrile group.

Uniqueness

1-Methoxyisoquinoline-6-carbonitrile is unique due to the presence of both methoxy and nitrile groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

1-methoxyisoquinoline-6-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-14-11-10-3-2-8(7-12)6-9(10)4-5-13-11/h2-6H,1H3

InChI Key

WZYSOHVLFUIICM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1C=CC(=C2)C#N

Origin of Product

United States

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